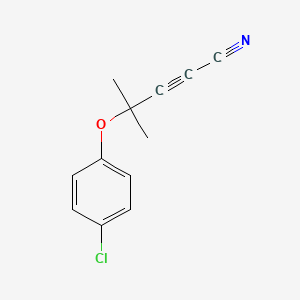
4-(4-Chlorophenoxy)-4-methylpent-2-ynenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenoxy)-4-methylpent-2-ynenitrile is an organic compound characterized by the presence of a chlorophenoxy group attached to a pent-2-ynenitrile backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenoxy)-4-methylpent-2-ynenitrile typically involves the reaction of 4-chlorophenol with an appropriate alkyne and nitrile precursor. One common method involves the use of 4-chlorophenol, potassium hydroxide (KOH), and a copper catalyst. The reaction is carried out at elevated temperatures (70-80°C) with vigorous stirring until the phenol is completely dissolved. The mixture is then reacted with an alkyne and nitrile precursor to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for mixing, heating, and monitoring the reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chlorophenoxy)-4-methylpent-2-ynenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
4-(4-Chlorophenoxy)-4-methylpent-2-ynenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 4-(4-Chlorophenoxy)-4-methylpent-2-ynenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. The chlorophenoxy group plays a crucial role in binding to the active site of enzymes, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Chlorophenoxy)acetic acid: A plant growth regulator with similar structural features.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a chlorophenoxy group.
MCPA (4-Chloro-2-methylphenoxyacetic acid): Another herbicide with structural similarities .
Uniqueness
4-(4-Chlorophenoxy)-4-methylpent-2-ynenitrile is unique due to its pent-2-ynenitrile backbone, which imparts distinct chemical properties and reactivity compared to other chlorophenoxy compounds. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
Propriétés
Numéro CAS |
110409-55-7 |
|---|---|
Formule moléculaire |
C12H10ClNO |
Poids moléculaire |
219.66 g/mol |
Nom IUPAC |
4-(4-chlorophenoxy)-4-methylpent-2-ynenitrile |
InChI |
InChI=1S/C12H10ClNO/c1-12(2,8-3-9-14)15-11-6-4-10(13)5-7-11/h4-7H,1-2H3 |
Clé InChI |
JNTKJFQNNBCYND-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#CC#N)OC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 6,6'-dimethyl-](/img/structure/B14308472.png)
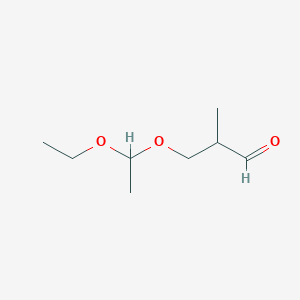
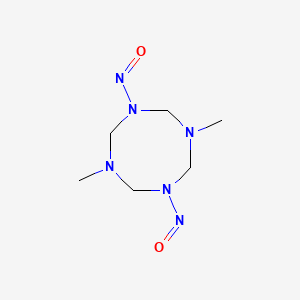
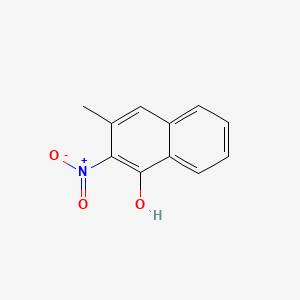

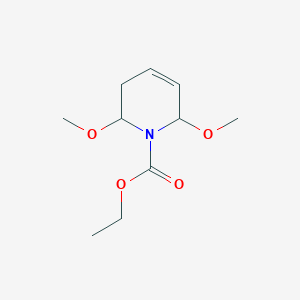
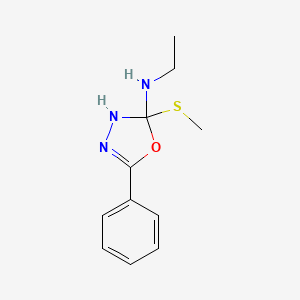
silane](/img/structure/B14308505.png)
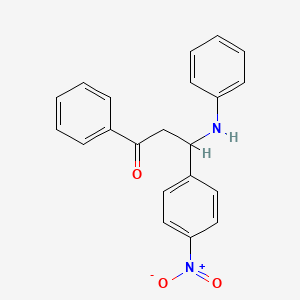
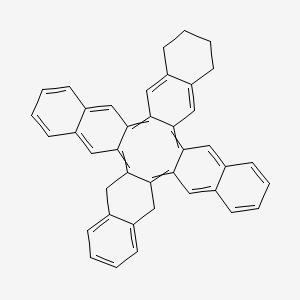
![3,3-Dimethoxyspiro[thietane-2,9'-xanthene]](/img/structure/B14308529.png)
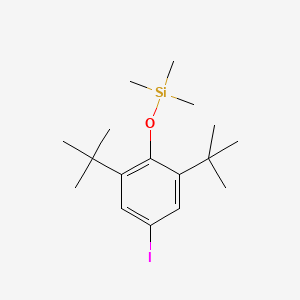
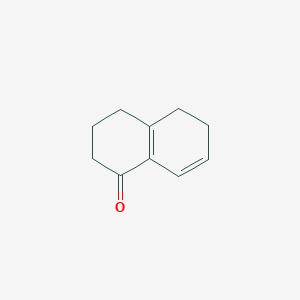
![1-[(6-Bromohexyl)oxy]-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14308543.png)
